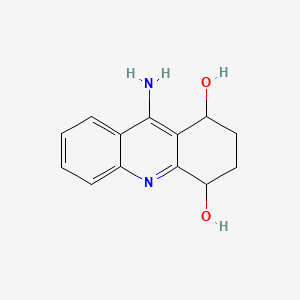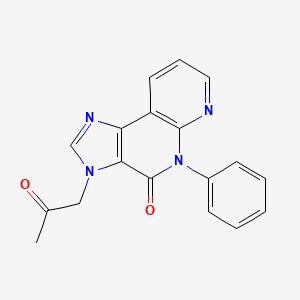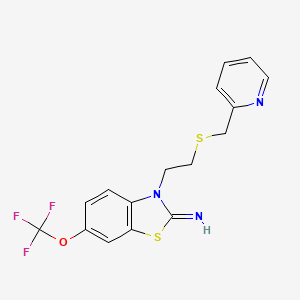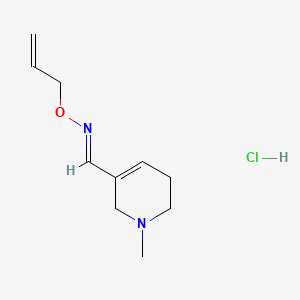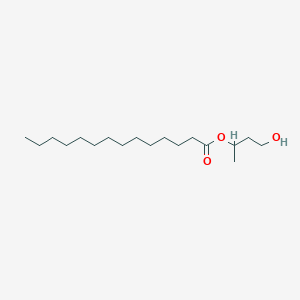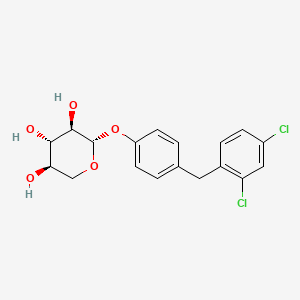
p-Coumaryl alcohol, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Coumaryl alcohol, (Z)-: is a naturally occurring phenolic compound found in plants. It is a colorless crystalline substance that is soluble in alcohol and ether but nearly insoluble in water . This compound is a significant component of lignin, a complex polymer that provides structural support to plant cell walls . p-Coumaryl alcohol is known for its biological activities, including antioxidant, antibacterial, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Natural Extraction: p-Coumaryl alcohol can be extracted from plants using acidic solvents like acidic methanol.
Chemical Synthesis: It can also be synthesized chemically by reacting catechol acid with aldehydes or anhydrides.
Industrial Production Methods: Industrial production of p-Coumaryl alcohol primarily involves the extraction from lignin-rich biomass. The process includes:
Biomass Pretreatment: The plant material is pretreated to break down the cell walls and release lignin.
Lignin Extraction: Acidic solvents are used to extract lignin from the pretreated biomass.
Purification: The extracted lignin is purified to isolate p-Coumaryl alcohol.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: p-Coumaryl alcohol can undergo oxidation reactions to form various products, including p-coumaric acid.
Reduction: It can be reduced to form p-coumaryl aldehyde.
Polymerization: This compound can polymerize to form lignin, a complex biopolymer.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like sodium borohydride are used.
Polymerization: Enzymes such as laccases and peroxidases catalyze the polymerization process.
Major Products:
Oxidation: p-Coumaric acid.
Reduction: p-Coumaryl aldehyde.
Polymerization: Lignin.
Applications De Recherche Scientifique
Chemistry: p-Coumaryl alcohol is used as a building block in the synthesis of various aromatic compounds .
Biology: It plays a crucial role in plant biology by contributing to the structural integrity of cell walls and providing resistance against microbial attacks .
Medicine: Due to its antioxidant, antibacterial, and anti-inflammatory properties, p-Coumaryl alcohol is being researched for potential therapeutic applications .
Industry: In the industrial sector, p-Coumaryl alcohol is used as a fragrance and flavor enhancer . It is also being explored for its potential in producing bio-based materials .
Mécanisme D'action
p-Coumaryl alcohol exerts its effects through various mechanisms:
Antioxidant Activity: It neutralizes free radicals, thereby preventing oxidative damage to cells.
Antibacterial Activity: It disrupts bacterial cell walls and inhibits bacterial growth.
Anti-inflammatory Activity: It modulates inflammatory pathways, reducing inflammation.
Molecular Targets and Pathways:
Antioxidant Pathways: It interacts with reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes.
Antibacterial Pathways: It targets bacterial cell wall components, leading to cell lysis.
Anti-inflammatory Pathways: It inhibits pro-inflammatory cytokines and enzymes.
Comparaison Avec Des Composés Similaires
Coniferyl Alcohol: Another monolignol involved in lignin biosynthesis.
Sinapyl Alcohol: A monolignol that differs in its methoxylation pattern.
Uniqueness: p-Coumaryl alcohol is unique due to its specific role in forming H-lignin units, which are less methoxylated compared to G-lignin (coniferyl alcohol) and S-lignin (sinapyl alcohol) . This distinct structure contributes to its unique biological activities and applications .
Propriétés
Numéro CAS |
124076-60-4 |
|---|---|
Formule moléculaire |
C9H10O2 |
Poids moléculaire |
150.17 g/mol |
Nom IUPAC |
4-[(Z)-3-hydroxyprop-1-enyl]phenol |
InChI |
InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6,10-11H,7H2/b2-1- |
Clé InChI |
PTNLHDGQWUGONS-UPHRSURJSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C\CO)O |
SMILES canonique |
C1=CC(=CC=C1C=CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


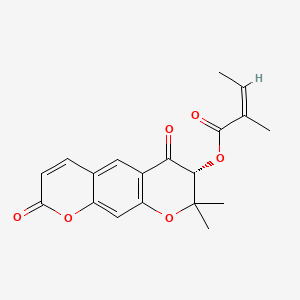
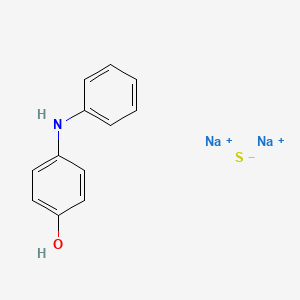
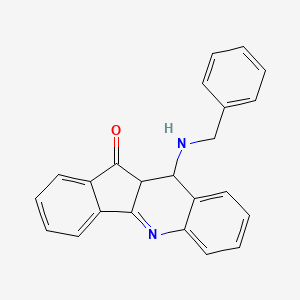
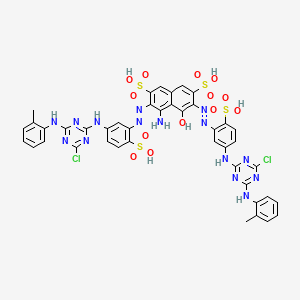

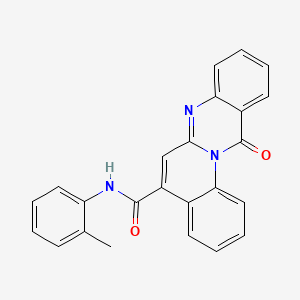
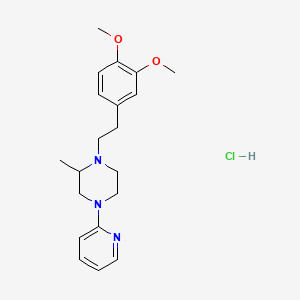
![1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone;oxalic acid](/img/structure/B12740697.png)
